

The Discovery and Synthesis of Nicorandil: A Technical Guide

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Compound of Interest

Compound Name: *Nicorandil*

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Introduction

Nicorandil, a compound renowned for its unique dual mechanism of action, stands as a significant therapeutic agent in the management of angina pectoris.[1][2][3] Developed by the Japanese company Chugai Pharmaceutical Co., Ltd., it was first patented in 1976 and received its initial approval for medical use in Japan in 1983.[4][5] This technical guide provides an in-depth exploration of the discovery and synthesis of the **nicorandil** molecule, its intricate signaling pathways, and detailed experimental protocols for its synthesis and analysis. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The journey of **nicorandil** from a novel chemical entity to a clinically approved antianginal drug was pioneered by Chugai Pharmaceutical.[4][6] Its development was driven by the need for a vasodilator that could offer a distinct and advantageous mechanism of action compared to existing nitrates and calcium channel blockers. **Nicorandil** emerged as a small molecule drug targeting ATP-sensitive potassium (KATP) channels, a novel approach at the time for treating cardiovascular diseases like heart failure and angina pectoris.[4]

Chemical Synthesis of Nicorandil

The synthesis of **nicorandil**, chemically known as N-(2-nitroxyethyl)-pyridine-3-carboxamide, has been approached through several synthetic routes.[7] The core of these syntheses often

involves the formation of an amide bond between a nicotinic acid derivative and a 2-aminoethyl nitrate precursor, or the nitration of a precursor already containing the nicotinamide moiety.

Synthetic Route 1: From N-(2-Hydroxyethyl)nicotinamide

A prevalent and well-documented method for synthesizing **nicorandil** involves the direct nitration of N-(2-hydroxyethyl)nicotinamide.^{[1][8]} This intermediate can be synthesized from readily available starting materials such as nicotinic acid or its esters.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)nicotinamide

This protocol describes the synthesis of the key intermediate, N-(2-hydroxyethyl)nicotinamide, from nicotinic acid.

- **Activation of Nicotinic Acid:** A suspension of nicotinic acid (3.13 mmol) in anhydrous toluene (15 mL) is prepared. Thionyl chloride (6.26 mmol) is added, and the mixture is refluxed for 4 hours at 140°C.^[9]
- **Solvent Removal:** After cooling, the solvent is removed under vacuum to yield a solid residue.^[9]
- **Washing:** The solid residue is washed three times with ether.^[9]
- **Amidation:** Fresh anhydrous toluene (15 mL) and ethanolamine (12.52 mmol) are added to the washed residue. The mixture is stirred overnight at 50°C.^[9]
- **Purification:** Upon completion of the reaction, the solvent is removed under vacuum. The resulting solid residue is purified by silica gel column chromatography using a dichloromethane/methanol (9.2:0.8) eluent to yield N-(2-hydroxyethyl)nicotinamide as a white solid.^[9]

Experimental Protocol: Nitration of N-(2-Hydroxyethyl)nicotinamide to **Nicorandil**

This protocol details the final nitration step to produce **nicorandil**.

- **Preparation of Nitrating Mixture:** In a 100ml three-neck reaction flask, add 68% dilute nitric acid (90.264 mmol). Cool the flask to 0-10°C in an ice bath.^[8]

- Addition of Reagents: Slowly and separately add propionic acid (20.00g) and propionic anhydride (15.00g) to the nitric acid while maintaining the temperature at 0-5°C. The addition should take approximately 15 minutes.[\[8\]](#)
- Stirring: Continue stirring the mixture for 1.5 hours at 0-5°C.[\[8\]](#)
- Addition of Intermediate: Add N-(2-hydroxyethyl)nicotinamide (30.088 mmol) to the reaction mixture. Remove the ice bath and allow the reaction to proceed at 20-30°C for 3.5 hours, with monitoring of the starting material's consumption.[\[8\]](#)
- Work-up and Isolation: Pour the reaction solution into 50ml of 12% dilute ammonia water to precipitate the product. Cool the mixture to 0-5°C and stir to complete crystallization. Filter the white solid, and dry it under reduced pressure at 45°C for 10 hours to obtain **nicorandil**.[\[8\]](#)

A variation of this nitration uses a mixture of fuming nitric acid and N-(2-hydroxyethyl)-3-pyridinecarboxamide, stirred for 2 hours at -5.0°C. The reaction is quenched by pouring it into an ice-water mixture and neutralizing with calcium carbonate.[\[10\]](#) Another patented method utilizes nitric acid in the presence of acetic anhydride, which is reported to be a safer industrial process.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Synthetic Route 2: From 2-Aminoethanol

An alternative synthesis of **nicorandil** begins with 2-aminoethanol, which involves a four-step process.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Synthesis of **Nicorandil** from 2-Aminoethanol

- Protection of the Amino Group: 2-aminoethanol is reacted with phthalic anhydride to protect the amino group. 2-aminoethanol (1M) is added dropwise to phthalic anhydride (1M) with continuous stirring. The mixture is then heated to 134°C to remove the water formed. The resulting solid, N-(2-hydroxyethyl)-phthalimide, is recrystallized from ethanol.[\[7\]](#)
- Nitration: The protected amide is then nitrated using a nitrating mixture.[\[7\]](#)
- Deprotection: The phthalimide group is removed by reacting the nitrated intermediate with hydrazine hydrate to yield 2-nitroxyethylamine.[\[7\]](#)

- Condensation: 2-nitroxyethylamine (0.8 M) is dissolved in dry pyridine and cooled to 5-10°C. Nicotinoyl chloride hydrochloride (143 g) is added, and the mixture is stirred for 6 hours. After the reaction, pyridine is evaporated under vacuum. The residue is treated with a saturated solution of sodium bicarbonate to yield **nicorandil** as a free base.^[7]

Synthetic Route 3: From Nicotinoyl Chloride and 2-Aminoethyl Nitrate

An early patented method describes the synthesis of **nicorandil** through the amide reaction between nicotinoyl chloride and 2-aminoethyl nitrate.^[1] This method involves the reaction of nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent.^[15]

Quantitative Data on Synthesis

Step/Method	Starting Material	Product	Reagents / Conditions	Yield (%)	Melting Point (°C)	Reference
Protection	2-Aminoethanol, Phthalic Anhydride	N-(2-hydroxyethyl)-phthalimide	Heat at 134°C	98	127	[7]
Deprotection	Phthaloyl amino-derivative	2-nitroxyethyl amine	Hydrazine hydrate	85	150 (Dec.)	[7]
Nitration	N-(2-hydroxyethyl)nicotinamide	Nicorandil	Nitric acid, propionic acid, propionic anhydride	85.9	-	[8]
Optimized Method	Nicotinic acid -> Ethyl nicotinate	Nicorandil	5 steps	76.5 (Overall)	91.5	[16]
Step I	Nicotinic acid	Ethyl nicotinate	Ethanol, H2SO4, reflux 4h	71	-	[16]
Step II	Ethyl nicotinate	N-(2-Hydroxyethyl)nicotinamide	Monoethanolamine, 160°C, 1h	93	-	[16]
Step V	Intermediate (4)	Nicorandil	NaNO3, acetonitrile, reflux 48h	91	-	[16]

Mechanism of Action: Dual Signaling Pathways

Nicorandil's therapeutic efficacy stems from its unique ability to act as both a nitric oxide (NO) donor and an ATP-sensitive potassium (KATP) channel opener.^{[2][17][18]} This dual mechanism results in balanced arterial and venous vasodilation.^[18]

Nitric Oxide Donor Pathway

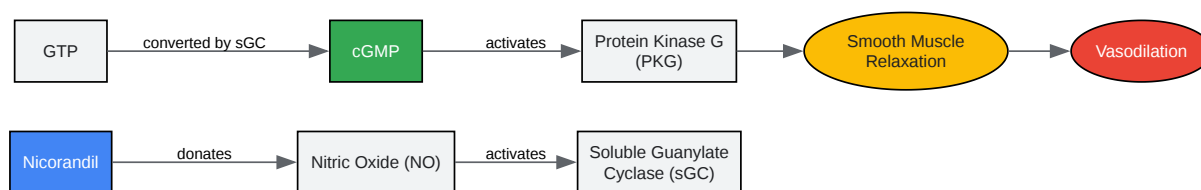
The nitrate moiety in **nicorandil**'s structure allows it to donate nitric oxide.^{[2][17]} NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.^{[1][2]} This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).^[1] Elevated cGMP levels then activate protein kinase G (PKG), which through a series of phosphorylation events, leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.^[1] This pathway is primarily responsible for the venodilatory effects of **nicorandil**, which reduces cardiac preload.^[18]

ATP-Sensitive Potassium (KATP) Channel Opening Pathway

Nicorandil also directly opens ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.^{[1][18]} This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to arterial vasodilation and a reduction in afterload.^{[2][18]}

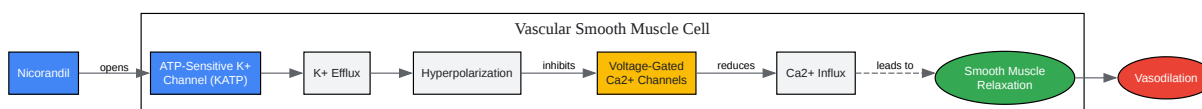
Furthermore, **nicorandil** opens mitochondrial KATP (mitoKATP) channels.^{[1][17]} This action is believed to be a key component of its cardioprotective effects, offering protection against ischemia-reperfusion injury.^{[17][19]} Interestingly, the NO-donor property of **nicorandil** can also indirectly contribute to the opening of mitoKATP channels through a PKG-dependent signaling pathway.^{[20][21]}

Signaling Pathway Diagrams



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Caption: Nitric Oxide Donor Signaling Pathway of **Nicorandil**.

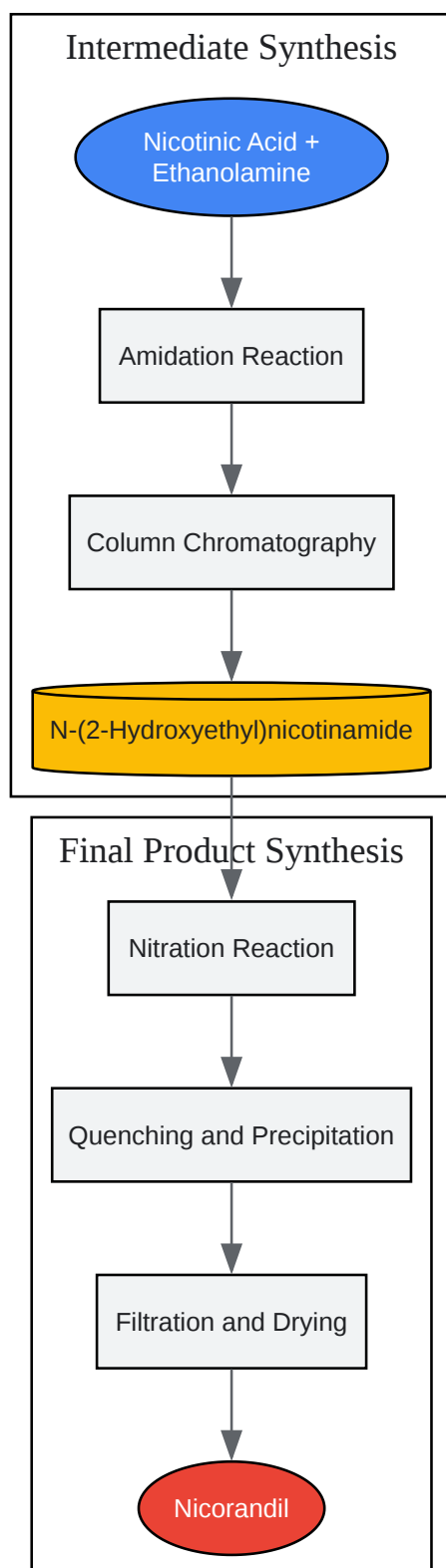


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Caption: KATP Channel Opening Signaling Pathway of **Nicorandil**.

Experimental Workflow for Synthesis

The general workflow for the synthesis of **nicorandil**, particularly via the nitration of N-(2-hydroxyethyl)nicotinamide, can be visualized as a multi-step process involving synthesis of the intermediate followed by the final nitration and purification steps.



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Caption: General Experimental Workflow for **Nicorandil** Synthesis.

Conclusion

Nicorandil represents a significant achievement in medicinal chemistry, offering a dual mechanism of action that provides comprehensive benefits in the treatment of angina. Its synthesis has been refined over the years to improve safety and efficiency. A thorough understanding of its discovery, synthetic pathways, and pharmacological action is crucial for the ongoing development of novel cardiovascular therapies. This guide provides a foundational resource for professionals dedicated to advancing the field of drug discovery and development.

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